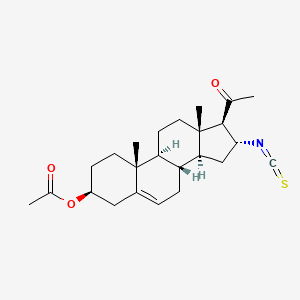

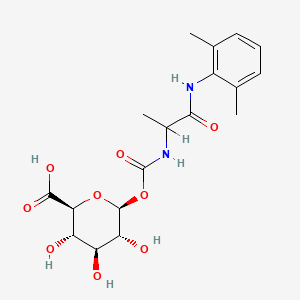

(2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Abscisic acid, commonly referred to as I-ABA, is a plant hormone that plays a crucial role in regulating various physiological processes in plants. It is involved in seed dormancy, stomatal closure, and responses to environmental stresses such as drought, salinity, and temperature extremes . Abscisic acid is a sesquiterpene, which means it is a compound made up of three isoprene units.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of abscisic acid involves several steps, starting from simple precursors. One common method involves the use of farnesyl diphosphate as a starting material, which undergoes a series of reactions including cyclization, oxidation, and isomerization to form abscisic acid . The reaction conditions typically involve the use of catalysts such as enzymes or metal complexes to facilitate the transformations.

Industrial Production Methods: Industrial production of abscisic acid often involves microbial fermentation. Certain strains of fungi and bacteria are capable of producing abscisic acid through their metabolic pathways. The fermentation process is optimized to maximize the yield of abscisic acid, and the compound is then extracted and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form phaseic acid and dihydrophaseic acid, which are its major catabolites . Reduction reactions can convert abscisic acid to abscisic alcohol.

Common Reagents and Conditions: Common reagents used in the reactions of abscisic acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products: The major products formed from the reactions of abscisic acid include phaseic acid, dihydrophaseic acid, and abscisic alcohol. These products are often studied to understand the metabolic pathways and regulatory mechanisms of abscisic acid in plants .

Scientific Research Applications

Abscisic acid has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the synthesis and reactions of sesquiterpenes. In biology, abscisic acid is studied for its role in plant growth and development, as well as its responses to environmental stresses . In medicine, abscisic acid has been investigated for its potential therapeutic effects, including its ability to modulate immune responses and its anti-inflammatory properties . In industry, abscisic acid is used in agriculture to enhance crop resilience to stress conditions and improve yield .

Mechanism of Action

. This binding triggers a signaling cascade that involves the activation of protein kinases and the regulation of gene expression. The molecular targets of abscisic acid include protein phosphatases and transcription factors, which play key roles in mediating its effects on plant physiology .

Comparison with Similar Compounds

Abscisic acid is unique among plant hormones due to its role in stress responses and its ability to regulate stomatal closure. Similar compounds include gibberellins, cytokinins, and auxins, which also regulate plant growth and development but have different physiological roles . For example, gibberellins promote stem elongation and seed germination, while cytokinins stimulate cell division and growth . Abscisic acid’s unique ability to mediate stress responses and its involvement in stomatal regulation distinguish it from these other plant hormones .

Properties

CAS No. |

95523-14-1 |

|---|---|

Molecular Formula |

C17H19IN6O4 |

Molecular Weight |

498.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19IN6O4/c18-9-3-8(1-2-10(9)19)4-20-15-12-16(22-6-21-15)24(7-23-12)17-14(27)13(26)11(5-25)28-17/h1-3,6-7,11,13-14,17,25-27H,4-5,19H2,(H,20,21,22)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

REGZQZHKIFOMRK-LSCFUAHRSA-N |

SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |

Isomeric SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |

Synonyms |

3-iodo-N(6)-4-aminobenzyladenosine IABA N(6)-(4-amino-3-(I(125))iodobenzyl)adenosine N(6)-(4-amino-3-iodobenzyl)adenosine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluorobenzo[a]pyrene](/img/structure/B1203629.png)

![2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL](/img/structure/B1203630.png)

![3-[3,4a,6-trimethyl-2-(4-methylhexa-2,4-dien-2-yl)-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one](/img/structure/B1203633.png)

![(2S,3R)-3-(4-HYDROXYPHENYL)-2-(4-{[(2S)-2-PYRROLIDIN-1-YLPROPYL]OXY}PHENYL)-2,3-DIHYDRO-1,4-BENZOXATHIIN-6-OL](/img/structure/B1203639.png)